

# Spectroscopic Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Dodecyl-3-methylimidazolium chloride

Cat. No.: B058534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid **1-Dodecyl-3-methylimidazolium chloride** ([C<sub>12</sub>mim]Cl). The information presented herein is essential for its identification, characterization, and application in various scientific and industrial fields, including drug development where it can be utilized as a surfactant or for its antimicrobial properties. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

## Chemical Structure and Properties

- Chemical Name: **1-Dodecyl-3-methylimidazolium chloride**
- Synonyms: [C<sub>12</sub>mim]Cl
- CAS Number: 114569-84-5[1]
- Molecular Formula: C<sub>16</sub>H<sub>31</sub>ClN<sub>2</sub>[1]
- Molecular Weight: 286.89 g/mol [1]
- Appearance: White to yellow powder and block[2]

- Melting Point: 150 °C[1]

## Spectroscopic Data

The following sections present the key spectroscopic data for **1-Dodecyl-3-methylimidazolium chloride**, organized for clarity and easy reference.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-Dodecyl-3-methylimidazolium chloride**. The following tables summarize the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, based on data for closely related 1-alkyl-3-methylimidazolium chlorides.[3]

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **1-Dodecyl-3-methylimidazolium chloride**[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.4	Singlet	1H	N-CH-N (Imidazolium ring)
~7.6	Triplet	1H	N-CH=CH-N (Imidazolium ring)
~7.4	Triplet	1H	N-CH=CH-N (Imidazolium ring)
~4.2	Triplet	2H	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>
~3.9	Singlet	3H	N-CH <sub>3</sub>
~1.8	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>3</sub>
~1.2	Multiplet	18H	N-(CH <sub>2</sub> ) <sub>2</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>3</sub>
~0.8	Triplet	3H	N-(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>3</sub>

Note: Exact chemical shifts can vary depending on the solvent and concentration.[3]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **1-Dodecyl-3-methylimidazolium chloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
~137	N-CH-N (Imidazolium ring)
~124	N-CH=CH-N (Imidazolium ring)
~122	N-CH=CH-N (Imidazolium ring)
~50	N-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>10</sub> -CH <sub>3</sub>
~36	N-CH <sub>3</sub>
~32-22	-(CH <sub>2</sub> ) <sub>10</sub> - (Alkyl chain)
~14	-CH <sub>3</sub> (Alkyl chain)

Note: Data is based on typical values for similar 1-alkyl-3-methylimidazolium salts.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for **1-Dodecyl-3-methylimidazolium chloride** are presented in Table 3.

Table 3: Characteristic FTIR Absorption Bands for 1-Alkyl-3-methylimidazolium Chlorides[3]

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment
3000 - 3200	C-H stretching (Imidazolium ring)
2850 - 2960	Asymmetric and symmetric C-H stretching (Alkyl chain)
~1570	C=C and C=N stretching (Imidazolium ring framework)
~1465	C-H bending (Alkyl chain)
~1170	Imidazolium ring breathing

Note: Data is based on similar 1-alkyl-3-methylimidazolium chlorides.[3]

## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cation.

Table 4: Expected Mass Spectrometry Data for **1-Dodecyl-3-methylimidazolium chloride**[3]

Technique	Mode	Expected m/z	Ion
ESI-MS	Positive	~251.25	$[\text{C}_{12}\text{H}_{25}(\text{CH}_3)\text{C}_3\text{H}_3\text{N}_2]^+$

The theoretical molecular weight of the 1-dodecyl-3-methylimidazolium cation ( $\text{C}_{16}\text{H}_{31}\text{N}_2^+$ ) is approximately 251.25 g/mol .[3]

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **1-Dodecyl-3-methylimidazolium chloride** are outlined below.

## Synthesis of 1-Dodecyl-3-methylimidazolium chloride

A common and direct method for the synthesis of 1-alkyl-3-methylimidazolium halides is through direct alkylation.[3] This involves the quaternization of 1-methylimidazole with the corresponding alkyl halide. For the synthesis of **1-Dodecyl-3-methylimidazolium chloride**, this is typically achieved by reacting 1-methylimidazole with 1-chlorododecane.[3]

## NMR Spectroscopy

- **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz).
- **Sample Preparation:** The ionic liquid is typically dissolved in a deuterated solvent such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

## IR Spectroscopy

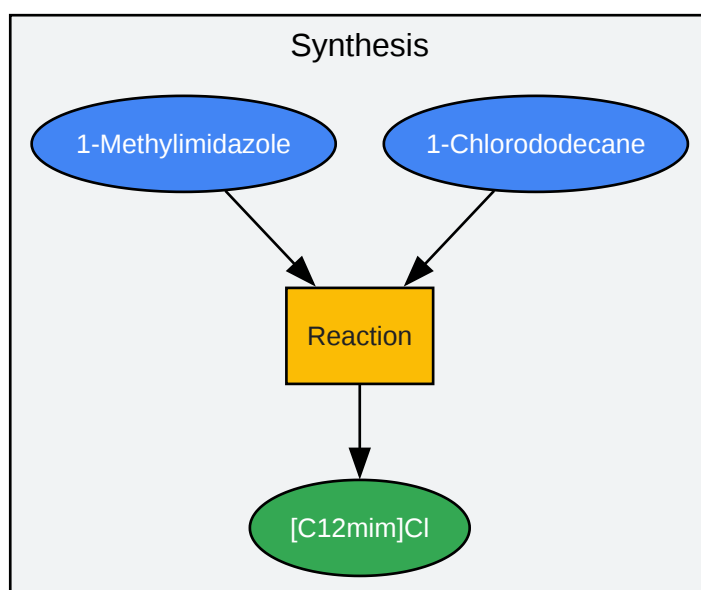
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Acquisition: The analysis is performed in the positive ion mode to detect the  $[\text{C}_{12}\text{mim}]^+$  cation.

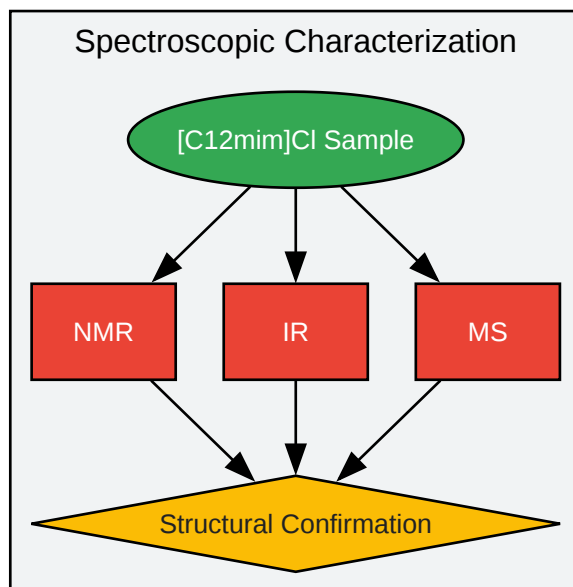
## Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of **1-Dodecyl-3-methylimidazolium chloride**.



[Click to download full resolution via product page](#)

Figure 1. Synthesis of **1-Dodecyl-3-methylimidazolium chloride**.



[Click to download full resolution via product page](#)

Figure 2. Spectroscopic analysis workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Dodecyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Dodecyl-3-methylimidazolium chloride | 114569-84-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058534#1-dodecyl-3-methylimidazolium-chloride-spectroscopic-data-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)